molecular formula C23H21BrN2O3 B11538632 N'-[(E)-{3-[(3-bromobenzyl)oxy]phenyl}methylidene]-2-ethoxybenzohydrazide

N'-[(E)-{3-[(3-bromobenzyl)oxy]phenyl}methylidene]-2-ethoxybenzohydrazide

Cat. No.: B11538632
M. Wt: 453.3 g/mol
InChI Key: KTLJMKHFBGHRTA-MFKUBSTISA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N’-[(E)-{3-[(3-BROMOPHENYL)METHOXY]PHENYL}METHYLIDENE]-2-ETHOXYBENZOHYDRAZIDE is a complex organic compound characterized by its unique structure, which includes a bromophenyl group, a methoxyphenyl group, and an ethoxybenzohydrazide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(E)-{3-[(3-BROMOPHENYL)METHOXY]PHENYL}METHYLIDENE]-2-ETHOXYBENZOHYDRAZIDE typically involves a multi-step process. One common method includes the condensation reaction between 3-bromobenzaldehyde and 3-methoxybenzohydrazide in the presence of an acid catalyst. The reaction is carried out under reflux conditions, and the product is purified through recrystallization.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as chromatography and distillation to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N’-[(E)-{3-[(3-BROMOPHENYL)METHOXY]PHENYL}METHYLIDENE]-2-ETHOXYBENZOHYDRAZIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The bromine atom in the bromophenyl group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Sodium iodide in acetone for halogen exchange reactions.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of iodinated or other substituted derivatives.

Scientific Research Applications

N’-[(E)-{3-[(3-BROMOPHENYL)METHOXY]PHENYL}METHYLIDENE]-2-ETHOXYBENZOHYDRAZIDE has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N’-[(E)-{3-[(3-BROMOPHENYL)METHOXY]PHENYL}METHYLIDENE]-2-ETHOXYBENZOHYDRAZIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer cell proliferation, thereby exerting its therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N’-[(E)-{3-[(3-BROMOPHENYL)METHOXY]PHENYL}METHYLIDENE]-2-ETHOXYBENZOHYDRAZIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C23H21BrN2O3

Molecular Weight

453.3 g/mol

IUPAC Name

N-[(E)-[3-[(3-bromophenyl)methoxy]phenyl]methylideneamino]-2-ethoxybenzamide

InChI

InChI=1S/C23H21BrN2O3/c1-2-28-22-12-4-3-11-21(22)23(27)26-25-15-17-7-6-10-20(14-17)29-16-18-8-5-9-19(24)13-18/h3-15H,2,16H2,1H3,(H,26,27)/b25-15+

InChI Key

KTLJMKHFBGHRTA-MFKUBSTISA-N

Isomeric SMILES

CCOC1=CC=CC=C1C(=O)N/N=C/C2=CC(=CC=C2)OCC3=CC(=CC=C3)Br

Canonical SMILES

CCOC1=CC=CC=C1C(=O)NN=CC2=CC(=CC=C2)OCC3=CC(=CC=C3)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.